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A Comparative Guide to Pivanex (Devimistat) and SAHA (Vorinostat) for Cancer Research

For researchers and drug development professionals, understanding the nuances of anti-

cancer agents is paramount. This guide provides a detailed comparison of two notable

compounds: Pivanex, also known as devimistat (formerly AN-9), and SAHA (vorinostat). While

historically both have been associated with histone deacetylase (HDAC) inhibition, current

understanding reveals distinct primary mechanisms of action, which are critical for their

application in research and clinical development.

Mechanism of Action: A Tale of Two Targets
Initially explored as a butyric acid prodrug with HDAC inhibiting properties, Pivanex
(devimistat) is now understood to primarily target mitochondrial metabolism.[1][2][3] In contrast,

SAHA (vorinostat) is a well-established pan-HDAC inhibitor.[4][5][6]

SAHA (Vorinostat): As a potent, non-selective HDAC inhibitor, vorinostat directly interacts with

the catalytic site of Class I, II, and IV HDAC enzymes.[5][6][7] This inhibition leads to the

accumulation of acetylated histones, altering chromatin structure and modulating the

expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[6][7][8]

Pivanex (Devimistat): Devimistat functions as an inhibitor of key mitochondrial enzymes,

specifically pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[2] By

disrupting the tricarboxylic acid (TCA) cycle, it interferes with the altered energy metabolism

characteristic of cancer cells, which often rely on mitochondrial pathways for proliferation.[1][2]
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[3] While its metabolic precursor, butyric acid, is a known HDAC inhibitor, the primary anti-

cancer activity of devimistat is attributed to its impact on mitochondrial function.[9][10]

Preclinical Efficacy and Potency
In Vitro Data
Quantitative data from preclinical studies highlight the different potencies and cellular effects of

these compounds.

Table 1: In Vitro Inhibitory Concentrations

Compound Target IC50 Value
Cell Line /
Assay
Conditions

Reference

SAHA

(Vorinostat)
HDAC1 10 nM Enzyme Assay [4][5]

HDAC3 20 nM Enzyme Assay [4][5]

Pan-HDAC ~10 nM General [11]

Cell Proliferation 0.146 - 2.697 µM

Cutaneous T-cell

Lymphoma

(CTCL) cell lines

[11][12]

Cell Viability 0.85 - 2.82 µM

B-cell lymphoma

cell lines (Raji,

RL)

[13]

Pivanex

(Devimistat)
Cell Proliferation

10-1000x more

potent than

sodium butyrate

Varies [14]

Cell Cycle

200 µM induces

G2-M phase

enhancement

Leukemia cell

lines
[15]
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Note: Direct comparative IC50 values for Pivanex against specific HDACs are not as widely

published as for SAHA, reflecting the shift in understanding its primary mechanism.

In Vivo Data
Both agents have demonstrated anti-tumor effects in animal models.

SAHA (Vorinostat): In vivo studies have shown that vorinostat can inhibit tumor growth and is

orally active.[4][16] For instance, in a mouse model of B cell lymphoma, vorinostat induced

apoptosis and a marked accumulation of cells with DNA fragmentation.[11]

Pivanex (Devimistat): Preclinical studies have shown that Pivanex exhibits anti-tumor

activity and, notably, demonstrates synergy when combined with taxanes like docetaxel in

non-small cell lung cancer (NSCLC) models.[14][17][18][19]

Clinical Trial Overview
Both drugs have undergone extensive clinical investigation, with SAHA (vorinostat) being an

approved drug and Pivanex (devimistat) being investigational.

Table 2: Summary of Clinical Trial Findings
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Feature Pivanex (Devimistat) SAHA (Vorinostat)

Status Investigational[20] Approved

Primary Indications Studied

Non-Small Cell Lung Cancer

(NSCLC), Pancreatic Cancer,

Acute Myeloid Leukemia

(AML)[1][21][22][23]

Cutaneous T-cell Lymphoma

(CTCL), other hematological

and solid tumors[24]

Administration Intravenous infusion[22][23] Oral[24]

Observed Efficacy (Single

Agent)

In advanced NSCLC, showed

partial responses (6.4%) and

stable disease (30%) in heavily

pretreated patients.[22][23]

In heavily pretreated CTCL

patients, a partial response

rate of ~24% was observed.

[24]

Common Toxicities

Well-tolerated; most common

are transient grade 1-2 fatigue,

nausea, and dysgeusia.[22]

[23]

Fatigue, thrombocytopenia,

diarrhea, and nausea are

common.[24]

Combination Therapy

Investigated in combination

with docetaxel for NSCLC and

with modified FOLFIRINOX for

pancreatic cancer.[17][18][25]

Studied in combination with

various agents, including

chemotherapy and targeted

therapies.[26][27][28]

Signaling Pathways and Experimental Workflows
Visualizing the distinct mechanisms and the general process for evaluating such inhibitors is

crucial for experimental design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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